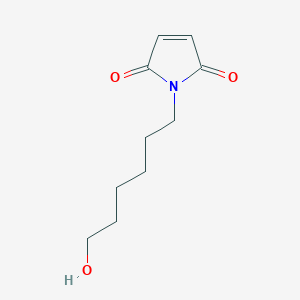
6-马来酰亚胺-1-己醇
描述
6-Maleimido-1-hexanol is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is characterized by a maleimide group attached to a hexanol moiety. This compound is particularly valued in polymer and materials science research due to its highly reactive maleimide group, which readily undergoes Michael addition or thiol-ene reactions with thiols .
科学研究应用
6-Maleimido-1-hexanol has diverse applications in scientific research, including:
Polymer Science: It is used in the synthesis of functional polymers through thiol-ene reactions.
Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules via the maleimide-thiol reaction.
Drug Delivery Systems: Its reactivity makes it useful in the development of drug delivery systems, where it can be used to modify drug molecules or carriers.
Biomaterial Synthesis: It is utilized in the synthesis of biomaterials, particularly those requiring functionalization with thiol groups.
作用机制
Target of Action
6-Maleimido-1-hexanol is an organic compound utilized in the field of polymer and materials science research . The primary target of this compound is thiols . Thiols are organic compounds that contain a sulfur-hydrogen (-SH) group and are often responsible for the bioactivity of proteins and enzymes.
Mode of Action
The compound interacts with its targets through a process known as Michael addition or thiol-ene reaction . The maleimide group in the compound is highly reactive towards thiols, leading to a covalent bonding . This reaction is a key step in the formation of polymers and materials.
Action Environment
The action, efficacy, and stability of 6-Maleimido-1-hexanol can be influenced by various environmental factors. For instance, the presence of thiols in the environment can trigger the Michael addition or thiol-ene reaction . Additionally, factors such as pH, temperature, and solvent can also affect the compound’s reactivity and stability.
生化分析
Biochemical Properties
It is known that the maleimide group in 6-Maleimido-1-hexanol is highly reactive towards thiols . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain thiol groups. The nature of these interactions is likely to be covalent bonding, given the reactivity of the maleimide group .
Molecular Mechanism
This suggests that 6-Maleimido-1-hexanol may exert its effects at the molecular level through binding interactions with biomolecules that contain thiol groups .
准备方法
Synthetic Routes and Reaction Conditions
6-Maleimido-1-hexanol can be synthesized through various synthetic routes. One common method involves the reaction of maleic anhydride with 6-amino-1-hexanol, followed by cyclization to form the maleimide ring . The reaction typically requires an inert atmosphere and moderate heating to facilitate the cyclization process.
Industrial Production Methods
The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications .
化学反应分析
Types of Reactions
6-Maleimido-1-hexanol undergoes several types of chemical reactions, including:
Michael Addition: The maleimide group reacts with thiols in a Michael addition reaction, forming stable thioether linkages.
Diels-Alder Reaction: The maleimide group can also participate in Diels-Alder reactions with dienes, forming cyclohexene derivatives.
Common Reagents and Conditions
Michael Addition: Common reagents include thiols, and the reaction is typically carried out under mild conditions, often at room temperature.
Diels-Alder Reaction: This reaction requires a diene and is usually conducted at elevated temperatures to facilitate the cycloaddition.
Major Products Formed
相似化合物的比较
Similar Compounds
N-Methylmaleimide: Similar to 6-Maleimido-1-hexanol but lacks the hexanol moiety, making it less versatile for certain applications.
N-Ethylmaleimide: Another similar compound, also lacking the hexanol moiety.
Uniqueness
6-Maleimido-1-hexanol is unique due to its hexanol moiety, which provides additional functionality and reactivity compared to other maleimide compounds. This makes it particularly useful in applications requiring both maleimide reactivity and hydroxyl functionality .
属性
IUPAC Name |
1-(6-hydroxyhexyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMIVBMALOISKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479910 | |
| Record name | 6-Maleimido-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157503-18-9 | |
| Record name | 6-Maleimido-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)






![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)




